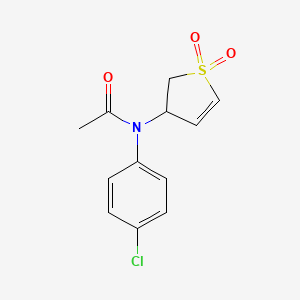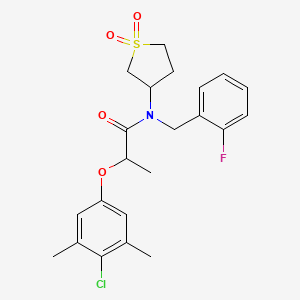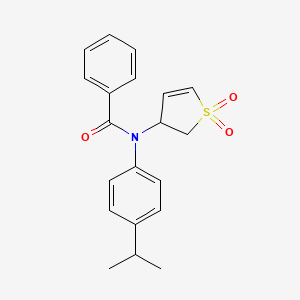
N-(4-ethoxy-3-methoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxy-3-methoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine is a synthetic organic compound that belongs to the benzimidazole class. This compound is characterized by the presence of an ethoxy and methoxy group attached to a benzyl moiety, which is further connected to a benzimidazole ring. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxy-3-methoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the Benzyl Moiety: The benzyl moiety with ethoxy and methoxy substituents can be introduced through a nucleophilic substitution reaction. This involves reacting the benzimidazole core with 4-ethoxy-3-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Ethylation: The final step involves the ethylation of the benzimidazole nitrogen using ethyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-ethoxy-3-methoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents on the benzyl or benzimidazole ring can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups such as halides, alkyl, or aryl groups.
Aplicaciones Científicas De Investigación
N-(4-ethoxy-3-methoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-ethoxy-3-methoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects, or interfere with cellular signaling pathways in cancer cells, inducing apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-ethoxy-3-methoxybenzyl)-N-methylamine
- 4-ethoxy-3-methoxybenzyl alcohol
- N-(4-ethoxy-3-methoxybenzyl)-N’-methyl-4-(2-pyrimidinyl)-1-piperazinecarboximidamide
Uniqueness
N-(4-ethoxy-3-methoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine is unique due to its specific substitution pattern on the benzyl and benzimidazole rings, which imparts distinct biological activities and chemical reactivity compared to other similar compounds
Propiedades
Fórmula molecular |
C19H23N3O2 |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
N-[(4-ethoxy-3-methoxyphenyl)methyl]-1-ethylbenzimidazol-2-amine |
InChI |
InChI=1S/C19H23N3O2/c1-4-22-16-9-7-6-8-15(16)21-19(22)20-13-14-10-11-17(24-5-2)18(12-14)23-3/h6-12H,4-5,13H2,1-3H3,(H,20,21) |
Clave InChI |
JXSGFUGKWURMQI-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC=C2N=C1NCC3=CC(=C(C=C3)OCC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{5-chloro-4-[(2-methoxyethyl)amino]-6-oxopyridazin-1(6H)-yl}tricyclo[3.3.1.1~3,7~]decane-2-carboxylic acid](/img/structure/B11411830.png)
![Methyl 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-5-YL]propanoate](/img/structure/B11411831.png)
![(9-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)(phenyl)methanone](/img/structure/B11411839.png)
![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B11411845.png)

![(9-(4-(4-Fluorophenyl)piperazin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)(phenyl)methanone](/img/structure/B11411850.png)

![Diethyl (5-{[(4-fluorophenyl)methyl]amino}-2-(4-methylphenyl)-1,3-oxazol-4-YL)phosphonate](/img/structure/B11411875.png)


![1-(2-ethoxyphenyl)-4-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11411893.png)
![4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B11411900.png)
![N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11411903.png)
![N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11411914.png)
